molecular formula C17H19ClN2 B128112 Nor Mianserin Hydrochloride CAS No. 76134-77-5

Nor Mianserin Hydrochloride

Número de catálogo: B128112
Número CAS: 76134-77-5
Peso molecular: 286.8 g/mol
Clave InChI: KVJGBZBVKLKGRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mianserin hydrochloride is a tetracyclic antidepressant (TeCA) with the chemical name (RS)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-α]azepine hydrochloride. It is clinically used to treat major depressive disorder (MDD) and anxiety-associated depression at doses of 30–90 mg/day, administered in divided doses . Unlike tricyclic antidepressants (TCAs), mianserin’s mechanism of action involves antagonism of presynaptic α₂-adrenergic receptors, enhancing norepinephrine release, and blocking postsynaptic 5-HT₂ and 5-HT₃ receptors, which contributes to its anxiolytic and sleep-promoting effects . It exhibits high bioavailability and is metabolized primarily via hepatic N-demethylation into its active metabolite, N-desmethylmianserin (Nor Mianserin), which significantly contributes to therapeutic efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nor Mianserin Hydrochloride involves the reaction of Mianserin with hydrochloric acid. The process typically includes the following steps:

    Formation of Mianserin Base: Mianserin is synthesized through a series of chemical reactions involving aromatic hydroxylation, N-oxidation, and N-demethylation.

    Conversion to Hydrochloride Salt: The Mianserin base is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as crystallization and purification .

Análisis De Reacciones Químicas

Types of Reactions: Nor Mianserin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert this compound into its base form.

    Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized metabolites.

    Reduction Products: Normianserin base.

    Substitution Products: Derivatives with different substituents at the nitrogen atoms.

Aplicaciones Científicas De Investigación

Antidepressant Properties

Clinical Efficacy
Nor Mianserin Hydrochloride has been studied for its efficacy as an antidepressant. A placebo-controlled double-blind trial demonstrated that mianserin, and likely its derivative Nor Mianserin, significantly improved mood and sleep in patients diagnosed with depressive disorders. The study indicated that patients receiving mianserin showed notable improvements on the Beck Self-Rating Inventory compared to those on placebo, suggesting its effectiveness in treating depression .

Mechanism of Action
Mianserin acts primarily as an antagonist/inverse agonist at various aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) receptors. This receptor activity is crucial for its antidepressant effects, as it modulates neurotransmitter levels in the brain, contributing to mood stabilization . Nor Mianserin may retain similar mechanisms due to its structural similarities.

Immunomodulatory Effects

Anti-Inflammatory Action
Recent studies have highlighted the immunomodulatory properties of this compound. Research indicates that it can inhibit cytokine production induced by toll-like receptors (TLRs), which play a significant role in the immune response. For instance, a modified derivative MN-1 demonstrated similar anti-inflammatory effects as mianserin by reducing tumor necrosis factor (TNF) production in human peripheral blood mononuclear cells (PBMCs) . This suggests potential applications in inflammatory conditions.

Case Study: Rheumatoid Arthritis
In a study involving human rheumatoid arthritis synovial membrane cultures, MN-1 inhibited spontaneous cytokine production significantly, demonstrating a reduction of TNF by 46.6% and interleukin-1 by 82.2% . These findings indicate that Nor Mianserin could be beneficial in treating autoimmune diseases characterized by chronic inflammation.

Safety Profile and Toxicology

Toxicity Studies
The safety profile of this compound is an important consideration for its clinical use. A review of acute intoxication cases revealed that when mianserin was the sole drug ingested, symptoms were generally mild compared to other tricyclic antidepressants. Serious symptoms were more frequently associated with multiple drug overdoses, suggesting that Nor Mianserin may have a favorable safety margin .

Comparative Studies

Efficacy Against Other Antidepressants
Comparative studies have evaluated the effectiveness of mianserin against traditional antidepressants like amitriptyline. In these trials, patients treated with mianserin showed significant improvement in depressive symptoms and sleep quality . Such findings underscore the potential of Nor Mianserin as a viable alternative for patients who do not respond well to standard treatments.

Summary Table: Applications of this compound

Application Area Details
Antidepressant Proven efficacy in improving mood and sleep; mechanism involves GPCR antagonism .
Immunomodulation Inhibits cytokine production; potential use in inflammatory diseases like rheumatoid arthritis .
Safety Profile Generally mild symptoms in acute intoxication cases; less toxic than traditional tricyclic antidepressants .
Comparative Efficacy Effective against other antidepressants like amitriptyline; significant improvements noted in clinical trials .

Mecanismo De Acción

Nor Mianserin Hydrochloride exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It acts as an antagonist at serotonin receptors, particularly the 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C . Additionally, it inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft . These actions contribute to its antidepressant and anxiolytic effects.

Comparación Con Compuestos Similares

Nor Mianserin Hydrochloride: Pharmacokinetic and Pharmacodynamic Profile

Nor Mianserin (N-desmethylmianserin) is the primary active metabolite of mianserin, formed through hepatic cytochrome P450-mediated N-demethylation. While mianserin itself has a half-life of 10–20 hours, Nor Mianserin’s pharmacokinetic parameters (e.g., elimination half-life, protein binding) are less well-documented but are critical to sustaining therapeutic effects . Studies indicate that Nor Mianserin retains affinity for α₂-adrenergic and serotonin receptors, amplifying the parent drug’s antidepressant activity .

Tricyclic Antidepressants (TCAs): Amitriptyline and Imipramine

Parameter Mianserin HCl Amitriptyline Imipramine References
Structural Class Tetracyclic Tricyclic Tricyclic
Mechanism α₂ antagonism, 5-HT₂/₃ antagonism NE/5-HT reuptake inhibition NE/5-HT reuptake inhibition
Efficacy Equivalent to TCAs High High
Anticholinergic Effects Low High High
Cardiovascular Risks Minimal Q-T prolongation Significant Q-T prolongation, tachycardia Similar to amitriptyline
Sedation Moderate High Moderate

Key Findings :

  • Mianserin demonstrates comparable efficacy to TCAs but with fewer anticholinergic side effects (e.g., dry mouth, constipation) and lower cardiovascular toxicity, making it safer for patients with cardiac comorbidities .

Benzodiazepines: Diazepam

In a 6-week double-blind trial, mianserin (60 mg/day) outperformed diazepam (15 mg/day) in alleviating depressive symptoms, highlighting its specific antidepressant action over anxiolytic benzodiazepines .

Other Tetracyclic Antidepressants: Maprotiline

Parameter Mianserin HCl Maprotiline
Receptor Profile α₂, 5-HT₂/₃ antagonism NE reuptake inhibition, H₁ antagonism
Sedation Moderate High
Cardiovascular Effects Lower risk Similar to TCAs

Maprotiline, another TeCA, primarily inhibits norepinephrine reuptake and has stronger sedative effects, whereas mianserin’s receptor antagonism provides a distinct side-effect profile .

Atypical Antidepressants: Mirtazapine

However, mirtazapine has stronger H₁ receptor affinity, leading to greater sedation and weight gain, whereas mianserin’s 5-HT₃ antagonism may reduce nausea .

Analytical and Clinical Considerations

  • Analytical Methods: Both UV spectrophotometry (278 nm in 0.1 M HCl) and LC-MS are validated for quantifying mianserin and Nor Mianserin in plasma and tablets, ensuring robust quality control .

Actividad Biológica

Nor Mianserin Hydrochloride, a metabolite of the tetracyclic antidepressant Mianserin, exhibits a range of biological activities primarily through its interactions with various neurotransmitter receptors. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Chemical and Pharmacological Profile

This compound is characterized as a non-selective antagonist of several serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C. The compound is notable for its moderate affinity for the 5-HT6 receptor as well. Below is a summary of its pharmacokinetic properties:

Property Value
Molecular Formula C18H21ClN2
CAS Number 21535-47-7
Bioavailability 20–30%
Protein Binding 95%
Metabolism Liver (CYP2D6)
Elimination Half-Life 21–61 hours
Excretion Urine: 4–7%, Feces: 14–28%

Nor Mianserin's therapeutic effects are attributed to its multifaceted interactions with neurotransmitter systems:

  • Serotonin Receptor Antagonism : It acts as an antagonist at the 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and anxiety disorders. The Ki values for these receptors are approximately 0.0080 μM and 0.0081 μM, indicating high binding affinity .
  • Norepinephrine Reuptake Inhibition : Nor Mianserin also weakly inhibits norepinephrine reuptake, which may contribute to its antidepressant effects by increasing norepinephrine levels in the synaptic cleft .
  • Histamine Receptor Activity : The compound exhibits significant antagonistic activity at histamine H1 receptors, leading to sedative effects that can be beneficial in treating insomnia associated with depression .

Clinical Implications

The clinical efficacy of this compound has been explored in various studies focusing on its antidepressant properties and potential use in pain management:

  • A review examining the use of antidepressants for chronic pain management highlighted that Nor Mianserin could provide relief by modulating pain pathways through its neurotransmitter receptor interactions .
  • A study on the long-term use of antidepressants indicated that Nor Mianserin's unique receptor profile may influence patient adherence to treatment due to its favorable side effect profile compared to other antidepressants .

Case Studies

Several case studies have documented the effects of Nor Mianserin in clinical settings:

  • Case Study on Depression Management : In a cohort of patients with major depressive disorder, those treated with Nor Mianserin showed significant improvements in depressive symptoms compared to placebo after six weeks of treatment. The study reported a reduction in Hamilton Depression Rating Scale scores by an average of 10 points .
  • Pain Relief in Chronic Conditions : Another study investigated the efficacy of Nor Mianserin in patients with fibromyalgia. Participants receiving Nor Mianserin reported a 30% reduction in pain severity compared to baseline measurements after eight weeks, suggesting its potential role in pain management .

Q & A

Basic Research Questions

Q. What are the primary receptor targets of Mianserin Hydrochloride, and how do these interactions underpin its pharmacological effects?

Mianserin Hydrochloride acts as a non-selective antagonist at multiple receptors, including 5-HT2 (serotonin), H1 (histamine), and α2-adrenergic receptors . Its antidepressant activity is attributed to noradrenergic and serotonergic modulation, while its antihistaminic effects contribute to sedative properties. Methodologically, receptor affinity can be quantified via radioligand binding assays using competitive displacement techniques, with IC50 values reflecting potency. For example, studies using rat cortical tissues demonstrate dose-dependent blockade of α2-adrenergic receptors, enhancing norepinephrine release .

Q. How should researchers design in vitro experiments to assess Mianserin Hydrochloride’s impact on neurotransmitter release?

In vitro models using synaptosomes or brain slices (e.g., rat prefrontal cortex) are optimal. Electrochemical detection or microdialysis coupled with HPLC can measure extracellular norepinephrine levels. Key considerations include:

  • Receptor specificity : Use selective antagonists (e.g., prazosin for α1-adrenoceptors) to isolate α2-mediated effects .
  • Dose calibration : Prioritize nanomolar to micromolar ranges to avoid off-target effects at higher concentrations .

Q. What analytical techniques are validated for quantifying Mianserin Hydrochloride in biological samples?

Mass fragmentography (GC-MS) and HPLC with UV detection are widely used. For plasma samples, a two-step clean-up involving liquid-liquid extraction followed by solid-phase extraction improves sensitivity. A validated GC-MS method achieves detection limits of 1 ng/mL using deuterated internal standards .

Advanced Research Questions

Q. How can contradictions in reported receptor affinity data for Mianserin Hydrochloride be resolved?

Discrepancies often arise from differences in experimental models (e.g., cell lines vs. native tissues) or assay conditions (e.g., pH, temperature). To reconcile

  • Standardize protocols : Adopt uniform radioligand binding conditions (e.g., [³H]-ketanserin for 5-HT2 receptors).
  • Cross-validate findings : Compare results across multiple models (e.g., transfected HEK cells vs. rodent brain membranes) .

Q. What strategies optimize in vivo study designs to mitigate confounding effects of Mianserin Hydrochloride’s sedative properties?

  • Dosing schedules : Administer the compound during active rodent circadian phases to minimize interference with behavioral assays .
  • Control groups : Include cohorts treated with selective H1 antagonists (e.g., diphenhydramine) to isolate sedative vs. antidepressant effects .
  • Hematological monitoring : Conduct weekly CBC tests to detect rare but severe side effects like agranulocytosis .

Q. What methodological challenges arise in studying sustained-release formulations of Mianserin Hydrochloride, and how can they be addressed?

Thermosensitive in situ gels are promising but require:

  • Release kinetics profiling : Use Franz diffusion cells to simulate subcutaneous drug release .
  • Biocompatibility testing : Assess local tissue response via histopathology after repeated injections in animal models .

Q. How do interspecies metabolic differences impact translational research on Mianserin Hydrochloride?

Rats and humans exhibit divergent CYP450 metabolism pathways. To enhance translational relevance:

  • Use humanized liver models : Chimeric mice with human hepatocytes improve metabolite prediction .
  • Monitor active metabolites : Quantify desmethylmianserin levels via LC-MS/MS, as it contributes to prolonged receptor occupancy .

Q. Methodological Best Practices

Q. What criteria should guide the selection of animal models for studying Mianserin Hydrochloride’s efficacy in depression?

Prioritize stress-induced models (e.g., chronic unpredictable mild stress) over genetic models to better mimic human depressive phenotypes. Ensure blinding and randomization to reduce bias .

Q. How should researchers document experimental methods to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed synthesis protocols : Include molar ratios, reaction times, and purification steps for novel derivatives .
  • Raw data deposition : Upload chromatograms and spectral data to repositories like Zenodo .

Q. What statistical approaches are recommended for analyzing dose-response relationships in receptor studies?

Nonlinear regression (e.g., four-parameter logistic model) is ideal for calculating EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .

Propiedades

IUPAC Name

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJGBZBVKLKGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76134-77-5
Record name Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76134-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,10,14b-Hexahydrodibenzo-(8c,f)-pyrazino(1,2a)-azepin hydrochlorid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076134775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-2-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nor Mianserin Hydrochloride
Nor Mianserin Hydrochloride
Nor Mianserin Hydrochloride
Nor Mianserin Hydrochloride
Nor Mianserin Hydrochloride
Nor Mianserin Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.